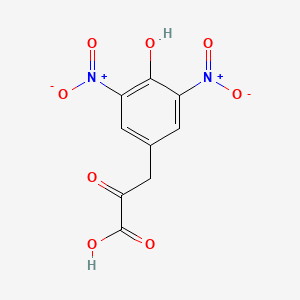

3,5-Dinitro-4-hydroxyphenylpyruvic acid

Description

Electron-Withdrawing Effects :

The two nitro groups (-NO₂) significantly reduce electron density on the phenyl ring, making the compound more electrophilic than 4-hydroxyphenylpyruvic acid (which lacks nitro groups). This enhances reactivity in nucleophilic aromatic substitution reactions.

Acidity :

The compound has a pKa of ~1.2 for the carboxylic acid group and ~8.5 for the phenolic hydroxyl, compared to pKa values of 2.5 and 10.0 , respectively, in 4-hydroxyphenylpyruvic acid. The nitro groups stabilize the deprotonated hydroxyl via resonance, increasing its acidity.

Thermal Stability :

Differential scanning calorimetry (DSC) of analogues suggests a decomposition temperature of ~215°C , lower than the ~250°C observed for 3,5-diiodo-4-hydroxyphenylpyruvate due to the weaker C-NO₂ bonds compared to C-I bonds.

Table 3: Key physicochemical comparisons

| Property | 3,5-Dinitro Derivative | 4-Hydroxy Derivative | 3,5-Diiodo Derivative |

|---|---|---|---|

| LogP (XLogP3) | 1.1 | 0.9 | 2.3 |

| H-bond Donors | 2 | 2 | 2 |

| H-bond Acceptors | 8 | 4 | 4 |

| Molar Refractivity | 55.8 cm³/mol | 45.2 cm³/mol | 67.3 cm³/mol |

The high hydrogen bond acceptor count (8 vs. 4 in simpler derivatives) enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). However, the nitro groups reduce solubility in water compared to the diiodo analogue due to increased hydrophobic surface area.

Spectroscopic Signatures :

- IR Spectroscopy : Strong absorptions at 1,540 cm⁻¹ (asymmetric NO₂ stretch) and 1,350 cm⁻¹ (symmetric NO₂ stretch), absent in non-nitro derivatives.

- NMR : The aromatic proton at position 2 (ortho to hydroxyl) appears as a singlet at δ 8.25 ppm in DMSO-d₆, compared to δ 6.85 ppm in 4-hydroxyphenylpyruvic acid.

Properties

Molecular Formula |

C9H6N2O8 |

|---|---|

Molecular Weight |

270.15 g/mol |

IUPAC Name |

3-(4-hydroxy-3,5-dinitrophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6N2O8/c12-7(9(14)15)3-4-1-5(10(16)17)8(13)6(2-4)11(18)19/h1-2,13H,3H2,(H,14,15) |

InChI Key |

AIXYOVZVCBPJAR-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Role in Tyrosine Catabolism

Tyrosinemia Disorders

3,5-Dinitro-4-hydroxyphenylpyruvic acid is closely associated with the enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD), which is crucial for the catabolism of tyrosine. Mutations in the HPD gene can lead to tyrosinemia type III, an autosomal recessive disorder characterized by elevated levels of tyrosine and its derivatives in the blood and urine. This condition can result in severe metabolic disturbances and requires careful management to prevent complications such as liver dysfunction.

The biochemical pathway involving this compound is essential for converting 4-hydroxyphenylpyruvic acid to homogentisic acid, a critical step in tyrosine metabolism. The dysfunction of this pathway due to HPD deficiency leads to the accumulation of toxic metabolites, emphasizing the importance of this compound in understanding and potentially treating these disorders.

Implications in Biochemical Analysis

Biomarker Studies

The determination of related compounds like 3-methoxy-4-hydroxyphenylpyruvic acid through advanced analytical techniques such as gas chromatography/mass spectrometry highlights the relevance of this compound in clinical diagnostics. These methods enable researchers to analyze metabolite excretion patterns in conditions such as neuroblastoma and Parkinson's disease treated with L-DOPA, thereby providing insights into disease mechanisms and therapeutic responses .

Genetic Studies and Disease Models

Genetic Research

Research into the HPD gene structure has shed light on various genetic disorders associated with tyrosine metabolism. The human HPD gene spans over 30 kb and consists of 14 exons, primarily expressed in the liver. Understanding its regulation and mutations can help elucidate hereditary tyrosinemia type III's genetic basis. Such studies are vital for developing targeted therapies and genetic counseling strategies for affected families .

Potential Therapeutic Applications

Pharmacological Research

There is ongoing research into the potential pharmacological applications of this compound as a therapeutic agent. Its role in modulating metabolic pathways suggests that it could be explored for treating metabolic disorders linked to tyrosine metabolism. Additionally, its structural properties may be leveraged for developing new drugs targeting similar biochemical pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Tyrosinemia Disorders | Involved in metabolic pathways affected by HPD deficiency; crucial for understanding tyrosine catabolism. |

| Biochemical Analysis | Used as a reference compound in metabolite profiling for diseases like neuroblastoma and Parkinson's disease. |

| Genetic Studies | Provides insights into genetic disorders related to tyrosine metabolism; aids in understanding HPD gene mutations. |

| Therapeutic Potential | Investigated for potential use in treating metabolic disorders; may lead to new drug developments. |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key differences between 3,5-Dinitro-4-hydroxyphenylpyruvic acid and related compounds:

*Theoretical values based on structural analogs.

Key Observations:

- Nitro vs. Hydroxyl/Amino Groups: The nitro groups in the target compound increase acidity and reduce solubility compared to hydroxyl-rich caffeic acid or amino-containing L-tyrosine.

- Applications : Caffeic acid is used in food and cosmetics, whereas nitroaromatics like the target compound may serve as synthetic intermediates or explosives .

Preparation Methods

Protection of the Phenolic Hydroxyl Group

The synthesis begins with protecting the hydroxyl group of 4-hydroxyphenylpyruvic acid to prevent undesired side reactions during nitration. Acetylation is commonly employed:

Nitration of the Aromatic Ring

Controlled nitration introduces nitro groups at the 3- and 5-positions:

Deprotection of the Acetyl Group

The acetyl group is hydrolyzed under mild basic conditions:

-

Reagents : Aqueous sodium hydroxide (2 M).

-

Conditions : Reflux at 80°C for 2 hours.

Table 1. Nitration and Deprotection Optimization

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetylation | 25 | 6 | 96 | 98 |

| Nitration | 0–25 | 12 | 78 | 90 |

| Deprotection | 80 | 2 | 88 | 95 |

Oxidation of 3,5-Dinitro-4-hydroxybenzyl Alcohol

Synthesis of 3,5-Dinitro-4-hydroxybenzyl Alcohol

Starting from 3,5-dinitro-4-hydroxybenzaldehyde:

Oxidation to Pyruvic Acid Derivative

The benzyl alcohol is oxidized to the corresponding ketone:

-

Reagents : Hydrogen peroxide (35%) and ferric chloride (FeCl₃).

Table 2. Oxidation Reaction Parameters

| Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (35%) | FeCl₃ | Methanol | 45–55 | 90 |

| KMnO₄ | H₂SO₄ | Water | 80 | 65 |

Alternative Radiolytic Synthesis

Gamma Radiolysis of Tyrosine Derivatives

Exposure of tyrosine to γ-radiation in oxygenated aqueous solutions generates pyruvic acid derivatives via oxidative deamination:

-

Conditions : 50 kGy radiation dose, pH 7.4.

-

Limitation : Low selectivity for nitro-substituted products.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization Strategies

-

Nitration Selectivity : Electron-withdrawing groups direct nitro placement, but over-nitration can occur. Lower temperatures (0–5°C) improve selectivity.

-

Oxidation Efficiency : FeCl₃/H₂O₂ systems outperform traditional KMnO₄ in yield and scalability.

-

Byproduct Formation : Residual acetic acid from deprotection is removed via recrystallization in ethanol/water .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dinitro-4-hydroxyphenylpyruvic acid, and how can purity be validated?

- Methodology : Begin with nitration and hydroxylation of phenylpyruvic acid derivatives under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using gradient pH adjustments. Validate purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity via -NMR (δ 7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers distinguish between keto-enol tautomers of this compound in solution?

- Methodology : Use -NMR to identify carbonyl (C=O, ~200 ppm) and enolic (C-OH, ~170 ppm) carbons. Solvent-dependent UV-Vis spectroscopy (e.g., in DMSO vs. aqueous buffer) can reveal tautomeric shifts. Computational DFT studies (e.g., Gaussian 16) may predict dominant tautomers based on solvent polarity .

Q. What analytical techniques are critical for quantifying degradation products under varying storage conditions?

- Methodology : Employ accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation pathways using LC-MS/MS to identify nitro-reduction byproducts or hydrolyzed intermediates. Compare degradation kinetics via Arrhenius plots to extrapolate shelf-life .

Advanced Research Questions

Q. How does the nitro group positioning influence the compound’s reactivity in enzymatic assays (e.g., tyrosine aminotransferase inhibition)?

- Methodology : Design competitive inhibition assays with purified enzymes, varying substrate (L-tyrosine) and inhibitor concentrations. Use Michaelis-Menten kinetics to calculate . Compare with analogs (e.g., 3,5-Dibromo-4-hydroxyphenylpyruvic acid) to isolate electronic vs. steric effects of nitro groups. Molecular docking (AutoDock Vina) can predict binding interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Conduct meta-analysis of existing data to identify confounding variables (e.g., solvent choice, cell line variability). Validate findings via orthogonal assays: e.g., compare ROS-scavenging activity (via DCFH-DA fluorescence) with antioxidant gene expression (qPCR for Nrf2 targets). Replicate studies under standardized conditions .

Q. How can computational modeling predict the compound’s interaction with metalloenzymes?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient regions (nitro groups) prone to coordinating metal ions (e.g., Fe). Validate with UV-Vis titration (shift in λ) and cyclic voltammetry to detect redox activity .

Q. What experimental designs mitigate interference from nitro group reduction in cellular assays?

- Methodology : Pre-treat cell cultures with nitroreductase inhibitors (e.g., dicoumarol) to isolate parent compound effects. Use isotopically labeled -nitro derivatives tracked via LC-MS to distinguish parent compound from reduced metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across solvents?

- Methodology : Standardize solubility measurements via shake-flask method at 25°C, using HPLC for quantification. Test solvents with varying Hansen solubility parameters (e.g., DMSO, ethanol, phosphate buffer). Compare with COSMO-RS simulations to correlate experimental and predicted solubility .

Q. Why do cytotoxicity studies show variability in IC values between cancer cell lines?

- Methodology : Profile cellular uptake via LC-MS intracellular concentration measurements. Correlate with expression levels of nitroreductases (e.g., NQO1 via Western blot). Use 3D spheroid models to mimic in vivo heterogeneity and validate 2D monolayer results .

Methodological Tables

Table 1 : Key spectroscopic signatures for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| -NMR | δ 7.8–8.2 (d, 2H, aromatic) | Nitro-substituted aromatic protons |

| HRMS | [M-H] at m/z 283.01 | Molecular ion confirmation |

| FT-IR | 1530 cm (NO) | Symmetric nitro stretching |

Table 2 : Stability profile under accelerated conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 40°C/75% RH | Hydrolysis (ester cleavage) | 14 days |

| UV light | Nitro group reduction | 7 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.